Sanguinine
Overview
Description
Sanguinine is a polycyclic quaternary alkaloid . It is extracted from some plants, including the bloodroot plant, Sanguinaria canadensis, from whose scientific name, its name is derived . It is also found in the Mexican prickly poppy (Argemone mexicana), Chelidonium majus, and Macleaya cordata .
Synthesis Analysis
The synthesis of sanguinarine begins with 4-hydroxyphenyl-acetaldehyde and dopamine. These two compounds are combined to form norcoclaurine. Next, methyl groups are added to form N-methylcoclaurine. The enzyme CYP80B1 subsequently adds a hydroxyl group, forming 3’-hydroxy-N-methylcoclaurine . A novel series of sanguinarine derivatives were synthesized and evaluated as anti-non-small cell lung cancer (NSCLC) agents .
Molecular Structure Analysis
Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . The crystal structure of sanguinarine bound to PPAR reveals a unique ligand-binding mode of sanguinarine .
Chemical Reactions Analysis
Sanguinarine interferes with nerve impulse transmission in arthropods and vertebrates due to its notable inhibitory effects on choline acetyltransferase activity . It also hinders nicotinergic, muscarinergic, and serotonin-2 receptors, impairing nerve transmission .
Scientific Research Applications
Acetylcholinesterase Inhibitory Activity
Sanguinine exhibits significant acetylcholinesterase inhibitory activity, surpassing even galanthamine, a compound used in Alzheimer's disease treatment. This finding highlights sanguinine's potential in addressing neurological conditions related to acetylcholinesterase activity (López et al., 2002).
Anti-Inflammatory Effects
Sanguinarine (SANG) demonstrates notable anti-inflammatory effects, both in vitro and in vivo. Its ability to inhibit the expression of inflammatory mediators and inflammation in general is a significant attribute, offering potential applications in treating various inflammatory diseases (Niu et al., 2012).
Ulcerative Colitis Treatment
Sanguinarine has shown a protective effect against acetic acid-induced ulcerative colitis in mice. This suggests its potential application in the treatment of inflammatory bowel diseases, given its impact on key inflammatory pathways (Niu et al., 2013).
Metabolism and Biological Activity
The metabolism of sanguinarine is a subject of ongoing research, contributing to our understanding of its biological activity. Studies show that sanguinarine is converted to dihydrosanguinarine in vivo, possibly as a detoxification pathway, and its biological activity may be modulated by aryl hydrocarbon receptor metabolic signaling pathways (Dvořák & Šimánek, 2007).
Anticancer Potential
Sanguinarine has shown promising anticancer properties, including its utility in inhibiting aberrantly activated signal transduction pathways and inducing cell death in cancer cells. Its ability to inhibit angiogenesis and enhance the cytotoxic effects of standard chemotherapeutics makes it a potential candidate for cancer treatment (Achkar et al., 2017).
Safety And Hazards
Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . If ingested, it can cause a disease known as epidemic dropsy . If applied to the skin, sanguinarine may cause a massive scab of dead flesh where it killed the cells where it was applied, called an eschar .
properties
IUPAC Name |
(1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGWKOGUVOGFQ-RBOXIYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209575 | |
Record name | O-Desmethylgalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sanguinine | |
CAS RN |
60755-80-8 | |
Record name | Sanguinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60755-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Desmethylgalantamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060755808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylgalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYLGALANTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ZOW3CZ7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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